7-Bromo-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Bromo-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a brominated derivative of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a heterocyclic system characterized by fused chromene and pyrrole rings. This compound features:
- A tetrahydrofuran-2-ylmethyl substituent at position 2, introducing stereochemical complexity and influencing solubility due to its oxygen-containing cyclic ether structure.
- A bromo substituent at position 7, which may enhance electron-withdrawing effects and alter reactivity in substitution or coupling reactions.
Synthetic routes for analogous compounds have been reported by Vydzhak and Panchishin, involving cyclocondensation of functionalized precursors under mild conditions .
Properties
Molecular Formula |
C22H18BrNO4 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
7-bromo-2-(oxolan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H18BrNO4/c23-14-8-9-17-16(11-14)20(25)18-19(13-5-2-1-3-6-13)24(22(26)21(18)28-17)12-15-7-4-10-27-15/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2 |
InChI Key |
QFDMJMQYZOLPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves a multi-step process. One common method includes the regioselective synthesis via copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs.
Scientific Research Applications
7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It has shown potential in biological studies, particularly in understanding its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer activity.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-BROMO-2-[(OXOLAN-2-YL)METHYL]-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be mediated through molecular docking with epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 2
| Compound Type | Substituent at Position 2 | Key Properties/Effects | Reference |
|---|---|---|---|
| Target Compound | Tetrahydrofuran-2-ylmethyl | Enhanced solubility in polar solvents due to oxygen-rich cyclic ether; potential stereochemical rigidity | - |
| 2-Alkyl Derivatives (e.g., methyl, ethyl) | Linear or branched alkyl chains | Increased hydrophobicity; reduced steric hindrance compared to cyclic substituents | |
| 2-[2-(Dimethylamino)ethyl] Derivatives | Dimethylaminoethyl group | Basic character due to tertiary amine; potential for pH-dependent solubility and biological target interactions |
Key Insight : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to purely alkyl-substituted analogs, while avoiding the basicity of amine-containing derivatives .
Substituent Variations at Position 1
| Compound Type | Substituent at Position 1 | Key Properties/Effects | Reference |
|---|---|---|---|
| Target Compound | Phenyl | Stabilizes the aromatic system; facilitates solid-state packing via π-π interactions | - |
| Derivatives with Substituted Aryl Groups | Electron-withdrawing/donating groups (e.g., nitro, methoxy) | Modulate electronic properties and reactivity; methoxy groups may enhance solubility via hydrogen bonding |
Bromination at Position 7
| Compound Type | Bromine at Position 7 | Key Properties/Effects | Reference |
|---|---|---|---|
| Target Compound | Present | Electron-withdrawing effect activates the core for nucleophilic substitution; increased molecular weight (≈307 g/mol with Br) | - |
| Non-Brominated Analogs | Absent | Higher reactivity in electrophilic aromatic substitution; reduced steric bulk |
Key Insight: The bromo substituent may confer distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.
Research Implications and Gaps
- Synthetic Flexibility : The tetrahydrofuran-2-ylmethyl group demonstrates the scaffold’s adaptability to diverse substituents, enabling tailored physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
